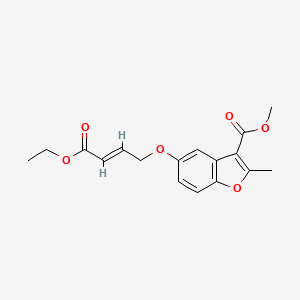

(E)-methyl 5-((4-ethoxy-4-oxobut-2-en-1-yl)oxy)-2-methylbenzofuran-3-carboxylate

Description

(E)-Methyl 5-((4-ethoxy-4-oxobut-2-en-1-yl)oxy)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative characterized by a methyl-substituted benzofuran core with ester functionalities and an (E)-configured alkenyloxy substituent. Key structural features include:

- Benzofuran backbone: A fused bicyclic system with oxygen in the furan ring.

- Substituents:

- Position 2: Methyl group.

- Position 3: Methyl ester (-COOCH₃).

- Position 5: (E)-4-ethoxy-4-oxobut-2-en-1-yloxy group, introducing a conjugated double bond and an ethoxy carbonyl moiety.

- Stereochemistry: The (E)-configuration of the double bond in the but-2-en-1-yloxy group ensures spatial separation of the ethoxy and carbonyl groups, influencing molecular geometry and intermolecular interactions.

Structural elucidation of such compounds typically employs X-ray crystallography (using software like SHELX or ORTEP-III ) to resolve stereochemistry and ring puckering .

Properties

IUPAC Name |

methyl 5-[(E)-4-ethoxy-4-oxobut-2-enoxy]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-4-21-15(18)6-5-9-22-12-7-8-14-13(10-12)16(11(2)23-14)17(19)20-3/h5-8,10H,4,9H2,1-3H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDDZNKQUDVOKW-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCOC1=CC2=C(C=C1)OC(=C2C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/COC1=CC2=C(C=C1)OC(=C2C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 5-((4-ethoxy-4-oxobut-2-en-1-yl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

Introduction of the Ester Group: The ester group is introduced via esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.

Attachment of the Enone Moiety: The enone moiety is introduced through a condensation reaction between an aldehyde and a ketone, followed by an elimination reaction to form the double bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 5-((4-ethoxy-4-oxobut-2-en-1-yl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-methyl 5-((4-ethoxy-4-oxobut-2-en-1-yl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-methyl 5-((4-ethoxy-4-oxobut-2-en-1-yl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The enone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs: Key Differences and Implications

The most relevant structural analog identified in the evidence is Ethyl 4-bromo-2-formyl-7-methyl-5-[(3-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate (CAS 6176-66-5) . A comparative analysis is outlined below:

| Feature | Target Compound | Ethyl 4-Bromo-2-formyl Analogue |

|---|---|---|

| Core Structure | Benzofuran-3-carboxylate | Benzofuran-3-carboxylate |

| Position 2 Substituent | Methyl (-CH₃) | Formyl (-CHO) |

| Position 4 Substituent | Hydrogen | Bromo (-Br) |

| Position 5 Substituent | (E)-4-ethoxy-4-oxobut-2-en-1-yloxy (-O-CH₂-CH₂-C(O)-O-C₂H₅) | (3-Methylbenzoyl)oxy (-O-C(O)-C₆H₄-3-CH₃) |

| Position 7 Substituent | None | Methyl (-CH₃) |

| Ester Group | Methyl ester (-COOCH₃) | Ethyl ester (-COOC₂H₅) |

| Molecular Formula | C₁₇H₁₈O₇ | C₂₁H₁₇BrO₆ |

| Key Functional Groups | Ester, conjugated enoate, benzofuran | Ester, aryl carbonyl, bromo, formyl, benzofuran |

Implications of Structural Differences:

Electronic Effects: The formyl group at position 2 in the analog increases electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). In contrast, the methyl group in the target compound enhances steric stability . The bromo substituent at position 4 (analog) adds electron-withdrawing effects and increases molecular weight (291.1 g/mol vs.

Stereochemical and Conformational Effects :

- The (E)-configured alkenyloxy group in the target compound introduces rigidity, whereas the 3-methylbenzoyloxy group (analog) provides aromatic bulk, possibly hindering rotational freedom .

- Differences in ring puckering (e.g., due to substituent steric effects) could influence crystal packing or binding to biological targets, though specific data is unavailable .

The aryl carbonyl group (analog) may reduce aqueous solubility relative to the aliphatic enoate moiety in the target compound.

Comparative Analysis of Functional Roles

Key contrasts include:

- Bioactivity: The bromo and formyl groups in the analog may facilitate covalent binding to proteins, whereas the target’s alkenyloxy group could engage in non-covalent interactions (e.g., hydrogen bonding via the carbonyl).

- Synthetic Utility: The target’s enoate moiety is amenable to cycloaddition reactions (e.g., Diels-Alder), while the analog’s benzoyloxy group offers sites for electrophilic substitution.

Biological Activity

(E)-methyl 5-((4-ethoxy-4-oxobut-2-en-1-yl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources of information.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H20O6

- Molecular Weight : 332.356 g/mol

- CAS Number : 308295-23-0

The structure features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (E)-methyl 5-((4-ethoxy-4-oxobut-2-en-1-yl)oxy)-2-methylbenzofuran-3-carboxylate. For instance, derivatives of benzofuran have shown significant cytotoxic effects against various cancer cell lines.

Case Study Example :

In a study examining the effects of similar compounds on breast cancer cells, it was found that these compounds induced apoptosis through the activation of caspase pathways, leading to a reduction in cell viability by over 50% at concentrations as low as 10 µM .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Benzofuran derivatives have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Research Findings :

A study utilizing a mouse model of inflammation demonstrated that treatment with related compounds resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in systemic inflammation .

The proposed mechanisms through which (E)-methyl 5-((4-ethoxy-4-oxobut-2-en-1-yl)oxy)-2-methylbenzofuran-3-carboxylate exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in related compounds.

- Modulation of Inflammatory Pathways : The inhibition of NF-kB signaling has been suggested as a mechanism for anti-inflammatory effects.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.